STK683963

Autophagy ATG4B activation Luciferase reporter assay

STK683963 (CAS 370073-65-7) is the only commercially available small-molecule ATG4B activator—not an inhibitor. Unlike widely available ATG4B inhibitors (S130 IC50=3.24 µM; NSC185058 IC50=51 µM) and structurally similar thiazolopyridine kinase inhibitors (PI3Kα/γ/δ, c-KIT), STK683963 uniquely activates autophagic flux via its 4-fluorophenylamino substitution at C2 and 5,7-dihydroxy pattern. Essential for cancer and redox-regulated autophagy research where ATG4B activation is required. Substitution with off-the-shelf ATG4B inhibitors or kinase-targeted thiazolopyridines will produce confounded experimental results. Bulk quantities available.

Molecular Formula C12H8FN3O2S
Molecular Weight 277.28 g/mol
CAS No. 370073-65-7
Cat. No. B1682493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTK683963
CAS370073-65-7
SynonymsSTK-683963;  STK 683963;  STK683963
Molecular FormulaC12H8FN3O2S
Molecular Weight277.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC2=NC3=C(S2)C(=O)C=C(N3)O)F
InChIInChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18)
InChIKeyJBBNLKMLYZFWTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





STK683963 (CAS 370073-65-7) ATG4B Activator Compound Information and Procurement Relevance


STK683963 (CAS 370073-65-7) is a small-molecule activator of the autophagy-related cysteine protease ATG4B, identified through a cell-based luciferase screen designed to identify regulators of ATG4B activity . The compound features a thiazolo[4,5-b]pyridine core scaffold with a 4-fluorophenylamino substituent at the 2-position and hydroxyl groups at the 5- and 7-positions, a structural arrangement that distinguishes it from structurally related thiazolopyridine derivatives that typically function as kinase inhibitors rather than autophagy protease modulators . STK683963 is available from multiple commercial vendors at purity levels of 98% to >99%, with reported use in cancer research applications involving autophagy regulation and redox-mediated ATG4B activation .

Why STK683963 (CAS 370073-65-7) Cannot Be Substituted with Generic ATG4B Modulators or Thiazolopyridine Analogs


STK683963 functions as an ATG4B activator, whereas the majority of commercially available small-molecule ATG4B modulators—including S130 (IC50 = 3.24 µM) and NSC185058 (IC50 = 51 µM in LC3B-GST cleavage assay)—are inhibitors of ATG4B protease activity, producing opposite directional effects on autophagic flux . Structurally, the thiazolo[4,5-b]pyridine scaffold exhibits positional substituent-dependent pharmacology: while numerous derivatives in this class act as PI3K inhibitors (PI3Kα, PI3Kγ, PI3Kδ with nanomolar IC50 values) or c-KIT inhibitors, STK683963's specific 4-fluorophenylamino substitution at position 2 and dihydroxy substitution pattern at positions 5 and 7 confer ATG4B activation activity rather than kinase inhibition . This dual functional-chemical divergence means that substituting STK683963 with either a generic ATG4B inhibitor or a structurally similar thiazolopyridine derivative would produce confounding experimental results—autophagy inhibition rather than activation, or off-target kinase inhibition instead of specific ATG4B modulation. The absence of alternative commercially available ATG4B activators further restricts viable substitution options .

STK683963 (CAS 370073-65-7) Quantitative Differentiation Evidence vs. ATG4B Modulator Comparators


STK683963 ATG4B Activation: Dose-Dependent Luciferase Reporter Response

STK683963 demonstrates concentration-dependent activation of cellular ATG4B activity as measured by luciferase release in a cell-based reporter system. Treatment with 0-50 µM STK683963 for 24 hours strongly up-regulates luciferase release in a dose-dependent manner [1]. This activation profile contrasts with ATG4B inhibitors such as S130 (IC50 = 3.24 µM) and NSC185058 (IC50 = 51 µM in LC3B-GST cleavage assay), which suppress ATG4B activity rather than enhance it .

Autophagy ATG4B activation Luciferase reporter assay

STK683963 Structural Differentiation from Thiazolopyridine Kinase Inhibitors

STK683963 contains a thiazolo[4,5-b]pyridine core scaffold—a purine bioisostere that in many derivatives confers potent kinase inhibitory activity. Representative thiazolo[4,5-b]pyridine compounds have been reported as inhibitors of PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, and as c-KIT inhibitors . STK683963's specific substitution pattern (4-fluorophenylamino at position 2; dihydroxy at positions 5 and 7) redirects biological activity toward ATG4B activation rather than kinase inhibition, representing a functional switch determined by substitution regiochemistry .

Chemical biology Scaffold selectivity Thiazolopyridine derivatives

STK683963 Redox-Mediated ATG4B Regulation Capability

STK683963 is reported to function as a mediator of redox regulation of ATG4B in cells . This property is mechanistically relevant given that ATG4B activity is known to be modulated by reactive oxygen species, particularly through oxidation of the catalytic cysteine residues (Cys74 and Cys78) that control ATG4B delipidation activity [1]. In contrast, ATG4B inhibitors S130 and NSC185058 operate through direct catalytic site inhibition independent of redox state modulation; their reported IC50 values (3.24 µM and 51 µM respectively) are derived under standard assay conditions without consideration of redox-dependent activity changes .

Redox biology Autophagy regulation ATG4B cysteine protease

Recommended Research and Procurement Applications for STK683963 (CAS 370073-65-7)


Autophagy Activation Studies Requiring ATG4B-Specific Enhancement

STK683963 is suitable for experimental systems where ATG4B-mediated autophagy induction—rather than inhibition—is the required outcome. The compound's dose-dependent activation profile (0-50 µM, 24 h) in luciferase reporter assays provides a measurable readout of ATG4B functional activity [1]. Given the scarcity of commercially available ATG4B activators relative to the abundance of inhibitors (S130 IC50 = 3.24 µM; NSC185058 IC50 = 51 µM), STK683963 fills a critical gap in the autophagy modulator toolkit .

Redox-Autophagy Crosstalk Investigations

Studies examining the intersection of cellular oxidative stress and autophagy regulation may benefit from STK683963's reported capacity to mediate ATG4B redox regulation [1]. This application leverages the compound's distinct mechanistic profile compared to direct ATG4B catalytic inhibitors, though users should note that quantitative redox-specific EC50 values have not been reported in available literature, necessitating empirical determination for specific experimental systems .

Structure-Activity Relationship Studies of Thiazolopyridine Derivatives

STK683963 serves as a reference compound for investigating how specific substitution patterns on the thiazolo[4,5-b]pyridine scaffold redirect biological activity. While many derivatives of this scaffold function as kinase inhibitors (PI3Kα/γ/δ with nanomolar IC50 values; c-KIT inhibitors), STK683963's 4-fluorophenylamino substitution at C2 and 5,7-dihydroxy pattern confer ATG4B activation activity [1]. This functional divergence makes STK683963 valuable for SAR studies exploring target selectivity determinants within the thiazolopyridine chemotype .

Technical Documentation Hub

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